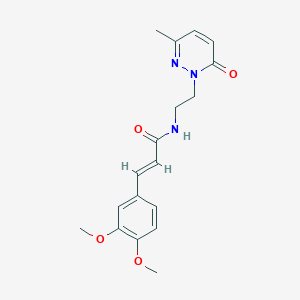

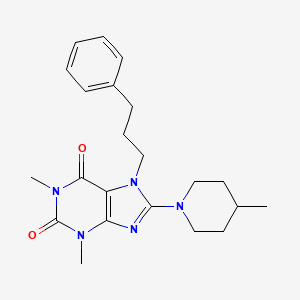

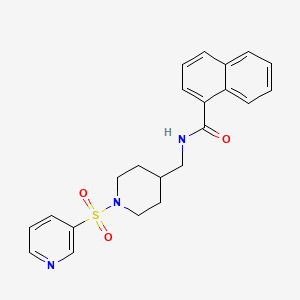

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amino-thiophene derivatives with various reagents to introduce additional functional groups and heterocyclic rings. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which served as a key precursor for further chemical transformations . These synthetic pathways often involve regioselective attacks, cyclization, and condensation reactions, leading to a diverse array of products with potential biological activities.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is characterized by the presence of an amide group linked to a heterocyclic system. The nature of the substituents on the heterocyclic ring can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding. For instance, N-(benzo[d]thiazol-2-yl)acetamide derivatives have been shown to form distinct hydrogen-bonded assemblies, which are influenced by the nature of the substituents on the benzothiazole moiety .

Chemical Reactions Analysis

Heterocyclic acetamides can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of these compounds is often exploited to synthesize derivatives with enhanced biological activities. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology, which allowed for the introduction of various aryl groups into the molecule . These reactions are crucial for the diversification of the chemical space and the optimization of biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drug candidates. The presence of different heterocyclic rings and substituents can also affect the photophysical properties of these compounds, as observed in the study of N-(benzo[d]thiazol-2-yl)acetamide crystals, where the nature of the hydrogen-bonded assemblies was characteristic to the substituent in the benzothiazole moiety .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that various derivatives of this compound exhibit significant anti-bacterial and anti-fungal activities. For example, certain thiazole derivatives synthesized by incorporating pyrazole moiety have shown high efficacy against a range of bacterial and fungal species. These findings indicate the potential of these compounds as effective agents in combating microbial infections (Saravanan et al., 2010).

Anticancer Activity

Another important application area for these compounds is in anticancer research. Some derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines. Notably, certain derivatives demonstrated considerable anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015). Additionally, other studies have reported the synthesis of similar thiazole derivatives and their testing for selective cytotoxicity against human lung adenocarcinoma cells, further supporting their potential as anticancer agents (Evren et al., 2019).

Anti-Inflammatory and Antioxidant Properties

These compounds have also been investigated for their anti-inflammatory and antioxidant properties. Research indicates that certain derivatives exhibit good antioxidant activity in various assays, as well as significant anti-inflammatory effects. This suggests a potential role for these compounds in the treatment of inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, which are closely related to the compound , have been studied. These investigations have revealed unique hydrogen bond associations and photophysical behaviors, suggesting applications in material science and molecular engineering (Balijapalli et al., 2017).

Eigenschaften

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-25-17-10-6-7-14-11-18(26-20(14)17)16-12-28-21(22-16)23-19(24)13-27-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIUHEZJIRGXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

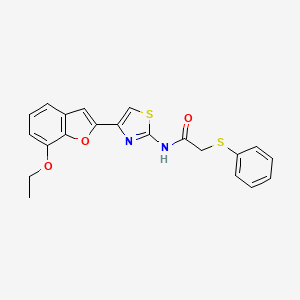

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

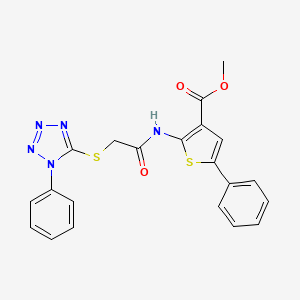

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)